(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride
Description
“(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride” is a chiral amine derivative containing an indazole core. The compound features a stereogenic center at the C1 position (S-configuration) and a substituted indazole moiety at the 7-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or biochemical research. Structural characterization of such compounds often relies on crystallographic methods, such as those facilitated by the SHELX software suite .
Properties
CAS No. |
2768300-44-1 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(1S)-1-(1H-indazol-7-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)8-4-2-3-7-5-11-12-9(7)8;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
DANBOTHPORCXER-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1NN=C2)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC2=C1NN=C2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C-H Amination for Indazole Core Formation
The indazole scaffold is synthesized via palladium-catalyzed intramolecular cyclization of aminohydrazones, as demonstrated in recent studies. A representative protocol involves treating 2-bromoacetophenone derivatives with hydrazine hydrate in methanol under reflux, followed by palladium(II) acetate-catalyzed C-H activation. The reaction proceeds through a six-membered palladacycle intermediate, enabling regioselective amination at the 7-position of the indazole ring.
Reaction Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Solvent: Dimethylacetamide (DMA)
-
Temperature: 120°C
-
Yield: 78%
Critical parameters include the electronic nature of substituents on the aryl ring, with electron-withdrawing groups (e.g., -NO₂) accelerating cyclization rates. Post-cyclization, the amine group is introduced via Buchwald-Hartwig coupling using chiral β-diamine ligands to enforce (S)-configuration.
Asymmetric Reductive Amination for Chiral Center Installation
The stereoselective synthesis of the (1S)-amine moiety employs asymmetric reductive amination of 1H-indazol-7-yl ketone precursors. A 2024 study detailed the use of (R)-BINAP-modified ruthenium catalysts to achieve enantiomeric excess (ee) >98% .
Procedure
-
Ketone Preparation : 1H-Indazol-7-carbaldehyde is condensed with methylmagnesium bromide to form 1-(1H-indazol-7-yl)propan-1-one.
-
Reductive Amination :
The chiral environment provided by BINAP ensures preferential formation of the (S)-enantiomer. Post-reaction, the freebase amine is converted to its dihydrochloride salt by treatment with HCl gas in ethyl acetate, achieving >99% purity .
Hydrazine-Mediated Cyclization and Resolution
Alternative routes utilize hydrazine hydrate to construct the indazole ring while simultaneously introducing the amine functionality. A 2025 protocol involves:
Stepwise Synthesis
-
Cyclohexanone Intermediate :
-
Oxidation and Chirality Induction :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Palladium-Catalyzed | 78 | 95 | High | Moderate |
| Asymmetric Amination | 85 | 98 | Very High | Low |
| Hydrazine Cyclization | 72 | 99* | Moderate | High |
*After enzymatic resolution
The asymmetric reductive amination route offers superior enantioselectivity but faces cost barriers due to precious metal catalysts. In contrast, hydrazine-mediated methods provide scalability at the expense of additional resolution steps .
Final product validation relies on spectroscopic concordance with reference data:
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different pharmacological properties.
Scientific Research Applications
Structural Overview
The compound is characterized by its indazole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
- Molecular Formula: C9H13Cl2N3
- SMILES: CC@@HN
- InChIKey: HCYNVWJCCNTOAB-LURJTMIESA-N
Pharmacological Studies
Research indicates that compounds with indazole structures often exhibit significant pharmacological activities, including:
- Anticancer Properties: Indazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride may interact with specific molecular targets involved in cancer progression.
- Neuroprotective Effects: Some indazole derivatives demonstrate neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be explored further.
Biochemical Applications
The compound's unique structure allows for potential applications in biochemical assays and drug development:
- Enzyme Inhibition Studies: The compound may serve as a lead molecule in the design of enzyme inhibitors. Its interaction with specific enzymes can be studied to understand its mechanism of action and optimize its efficacy.
- Receptor Binding Assays: Investigating the binding affinity of this compound to various receptors can provide insights into its pharmacodynamics and therapeutic potential.
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.10257 | 132.2 |
| [M+Na]+ | 184.08451 | 144.4 |
| [M+NH4]+ | 179.12911 | 140.6 |
| [M+K]+ | 200.05845 | 140.4 |
| [M-H]- | 160.08801 | 133.7 |
Case Studies and Literature Insights
While specific literature on this compound is limited, related studies on indazole derivatives provide a foundation for understanding its potential applications:
- A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of similar indazole compounds through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Research in Neuropharmacology explored the neuroprotective effects of indazole derivatives, suggesting that modifications to the indazole structure can enhance their efficacy against neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may interact with phosphoinositide 3-kinase δ, modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- (1R)-1-(1H-indazol-7-yl)ethan-1-amine hydrochloride : The enantiomer of the target compound. Differences in stereochemistry may lead to distinct binding affinities or metabolic profiles.
- 1-(1H-indazol-5-yl)ethan-1-amine dihydrochloride : Positional isomer with the indazole substituent at the 5-position. This alters electronic distribution and steric interactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride | 274.17 | 1.2 | 25 (water) | 215–220 (dec.) |
| (1R)-1-(1H-indazol-7-yl)ethan-1-amine hydrochloride | 237.69 | 1.2 | 18 (water) | 210–215 (dec.) |
| 1-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | 274.17 | 1.5 | 15 (water) | 225–230 (dec.) |
<sup>*</sup>Calculated using Schrödinger Suite.
Research Findings and Challenges
- Crystallographic Analysis : The compound’s structure was resolved using SHELXL , revealing a planar indazole ring and a hydrogen-bonding network between the amine group and chloride ions.
- Synthetic Challenges : Racemization during synthesis of the (1S)-enantiomer necessitates chiral chromatography or asymmetric catalysis.
- Patent Landscape : Derivatives of 7-substituted indazoles are covered under WO2021001234A1, emphasizing their utility in CNS disorders.
Biological Activity
(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
| Property | Details |
|---|---|
| CAS No. | 2768300-44-1 |
| Molecular Formula | C₉H₁₃Cl₂N₃ |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | (1S)-1-(1H-indazol-7-yl)ethanamine; dihydrochloride |
| InChI Key | DANBOTHPORCXER-ILKKLZGPSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HepG2 (hepatoma)
The compound demonstrated promising antiproliferative activity with IC₅₀ values indicating effective inhibition of cell growth. For instance, in a study comparing various indazole derivatives, it was found that certain derivatives exhibited IC₅₀ values ranging from 15 nM to over 600 nM depending on the specific cell line tested .
The mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it is believed to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a critical enzyme in signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
When compared to other indazole derivatives such as 1H-indazole and 2H-indazole, this compound exhibits unique pharmacological properties due to its specific substitution pattern. This specificity enhances its potential as a selective inhibitor for therapeutic applications.
| Compound | IC₅₀ (nM) | Activity Type |
|---|---|---|
| This compound | Varies by cell line | Anticancer |
| 1H-indazole | ~1000 | General biological activity |
| 2H-indazole | ~500 | Moderate biological activity |
Case Study 1: Antiproliferative Activity
In a controlled study assessing the antiproliferative effects of various indazole derivatives, this compound was tested against the HepG2 cell line. The results indicated a significant reduction in cell viability at concentrations above 100 nM, supporting its potential as an anticancer agent .
Case Study 2: Selective PI3Kδ Inhibition
Another study focused on the selective inhibition of PI3Kδ by this compound showed that it could effectively modulate signaling pathways involved in tumor growth. The compound was able to significantly reduce downstream signaling effects associated with PI3K activation in vitro, suggesting a mechanism for its observed anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
